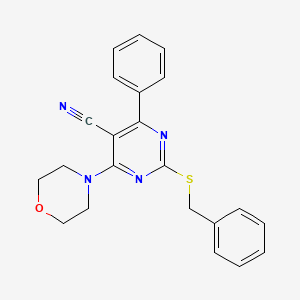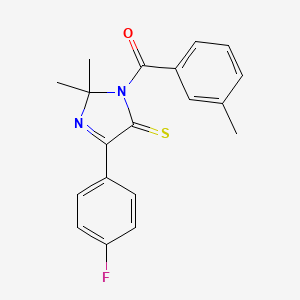
2-Methyl-6-(thiolan-3-yloxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(thiolan-3-yloxy)pyrazine is a heterocyclic compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol. This compound features a pyrazine ring substituted with a methyl group at the 2-position and a thiolan-3-yloxy group at the 6-position. Pyrazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
It’s worth noting that pyridazine derivatives, which include 2-methyl-6-(thiolan-3-yloxy)pyrazine, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
Pyridazine derivatives have been shown to influence a variety of biological processes, indicating that they may affect multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methyl-6-(thiolan-3-yloxy)pyrazine are not well-documented in the literature. Pyrazines, the class of compounds to which it belongs, are known to be biosynthesized by bacteria, fungi, yeast, insects, invertebrates, and plants . They exhibit a wide range of biological functions, including antibacterial, antiviral, and anticancer properties
Cellular Effects
The cellular effects of this compound are not well-studied. Given the diverse biological functions of pyrazines, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 2-Methyl-6-(thiolan-3-yloxy)pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrazine with thiolan-3-ol in the presence of a suitable base and solvent. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methyl-6-(thiolan-3-yloxy)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Hydrolysis: The thiolan-3-yloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and pyrazine derivatives.
Scientific Research Applications
2-Methyl-6-(thiolan-3-yloxy)pyrazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
2-Methyl-6-(thiolan-3-yloxy)pyrazine can be compared with other pyrazine derivatives, such as:
2-Methylpyrazine: Lacks the thiolan-3-yloxy group, resulting in different chemical and biological properties.
6-(Thiolan-3-yloxy)pyrazine: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.
2,6-Dimethylpyrazine: Contains two methyl groups, leading to distinct chemical behavior and applications.
The presence of both the methyl and thiolan-3-yloxy groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
IUPAC Name |
2-methyl-6-(thiolan-3-yloxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7-4-10-5-9(11-7)12-8-2-3-13-6-8/h4-5,8H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXZWQYJMVAUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476847.png)



![4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476854.png)






